molecular formula C26H26ClN3O4S B14946226 2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide

2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide

Cat. No.: B14946226
M. Wt: 512.0 g/mol
InChI Key: ZOHLXBCULHJQBG-UHFFFAOYSA-N
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Description

2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide likely involves multiple steps, including the formation of the imidazolidinyl ring, the introduction of the chlorophenyl and thienyl groups, and the final acetamide formation. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other imidazolidinyl derivatives or compounds with similar functional groups, such as chlorophenyl or thienyl groups.

Uniqueness

For detailed and specific information, consulting scientific literature, databases, and experts in the field is recommended.

Properties

Molecular Formula

C26H26ClN3O4S

Molecular Weight

512.0 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H26ClN3O4S/c1-3-34-21-9-7-19(8-10-21)28-24(31)16-22-25(32)30(20-6-4-5-18(27)15-20)26(33)29(22)13-11-23-17(2)12-14-35-23/h4-10,12,14-15,22H,3,11,13,16H2,1-2H3,(H,28,31)

InChI Key

ZOHLXBCULHJQBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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